molecular formula C11H9ClN2O B15058462 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B15058462
M. Wt: 220.65 g/mol
InChI Key: GILXAQVWRBQZAX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which also contains a carbonitrile and a ketone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium acetate or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    3-Chloromethcathinone: This compound has a similar chlorophenyl group but differs in its overall structure and biological activity.

    3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds share the pyrrolidine ring but have different substituents and pharmacological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-2-1-3-10(4-9)14-6-8(5-13)11(15)7-14/h1-4,8H,6-7H2

InChI Key

GILXAQVWRBQZAX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CN1C2=CC(=CC=C2)Cl)C#N

Origin of Product

United States

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